molecular formula C18H18FN3O3S B2685114 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-32-3

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2685114
CAS No.: 946291-32-3
M. Wt: 375.42
InChI Key: JKVVJCPLUBPZJP-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound with the molecular formula C₁₈H₁₈FN₃O₃S and a molecular weight of 375.4 g/mol . This reagent integrates a urea functional group and a 2-methyl-1H-indole moiety connected via a sulfonyl ethyl linker, making it a compound of significant interest in modern medicinal chemistry and drug discovery research. The urea functionality is a privileged scaffold in drug design due to its exceptional capacity to form multiple stable hydrogen bonds with biological targets, such as enzymes and receptors. This interaction is crucial for enhancing compound potency and selectivity in therapeutic development . Concurrently, the indole nucleus is a ubiquitous structure in bioactive molecules and is extensively documented for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific incorporation of a sulfonyl group can further influence the compound's electronic properties, solubility, and binding affinity. This molecular architecture makes the compound particularly valuable for researchers investigating new therapeutic agents. Structurally similar indole-urea-sulfonamide hybrids have demonstrated promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Streptococcus pyogenes , as well as antifungal activity against species like Candida albicans . Researchers can utilize this compound as a key intermediate or a lead structure in projects aimed at developing novel anti-infectives, or as a chemical probe to study protein-ligand interactions and specific biological pathways. Please Note: This product is intended for research and laboratory use only. It is not designed, tested, or approved for human consumption, therapeutic applications, or any veterinary use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVVJCPLUBPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Indole Derivative: The indole derivative can be attached through a sulfonylation reaction, where the indole reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and indole moieties could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Derivatives

  • Glimepiride (): A third-generation sulfonylurea antidiabetic drug with the structure 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea. Comparison: Both compounds share a sulfonylurea backbone, but the target molecule replaces Glimepiride’s pyrroline-carboxamido group with a fluorophenyl-indole-sulfonyl system. This substitution may alter selectivity for sulfonylurea receptors (SUR1/SUR2) or cytochrome P450 metabolism . Functional Implication: Glimepiride’s efficacy in diabetes relies on pancreatic β-cell SUR1 activation. The fluorophenyl-indole group in the target compound could shift activity toward non-pancreatic targets (e.g., cancer-related kinases) due to enhanced lipophilicity and steric bulk .

Indole-Containing Ureas

  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea (): Features an indole-ethyl group without sulfonylation. Comparison: The absence of a sulfonyl group reduces electronegativity and hydrogen-bonding capacity. The target compound’s sulfonylethyl linker may improve solubility or membrane permeability compared to the non-sulfonylated analog . Functional Implication: Sulfonylation often enhances binding to proteins (e.g., albumin) or enzymes (e.g., carbonic anhydrases), suggesting divergent therapeutic pathways .

Patent-Based Urea Derivatives

  • Example 20 in : 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea includes polar substituents (hydroxyethyl, trifluoromethoxy). Comparison: The target compound’s 2-fluorophenyl and sulfonylethyl groups are less polar, favoring blood-brain barrier penetration or intracellular targeting. Hydroxyethyl groups in the patent compound likely enhance aqueous solubility but limit CNS activity .

Data Table: Key Structural and Hypothetical Functional Differences

Compound Name Core Structure Key Substituents Hypothetical Therapeutic Use
Target Compound Urea + sulfonylethyl indole 2-fluorophenyl, 2-methylindole-sulfonyl Oncology, CNS disorders
Glimepiride () Sulfonylurea Pyrroline-carboxamido, trans-methylcyclohexyl Diabetes mellitus (Type 2)
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea () Urea + indole-ethyl Non-sulfonylated indole, 2-methylphenyl Neuroprotection, enzyme inhibition
Patent Example 20 () Urea + hydroxyethyl/trifluoromethoxy Hydroxyethyl, trifluoromethoxy Inflammation, metabolic disorders

Research Findings and Mechanistic Insights

  • Metabolic Stability: The 2-fluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., fluoxetine) .
  • Solubility Challenges : The sulfonylethyl group may confer moderate solubility in polar solvents, but the fluorophenyl and methylindole groups could limit bioavailability without formulation aids .

Biological Activity

The compound 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological evaluations of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage and the introduction of the fluorophenyl and indole groups. This compound can be synthesized through methods similar to those used for other urea derivatives, which often involve coupling reactions between isocyanates and amines.

Anticancer Activity

Recent studies have indicated that urea derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated moderate to potent antiproliferative activities against various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Other Urea DerivativesA5495.0 - 15.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar urea derivatives have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory effects are attributed to the modulation of signaling pathways like NF-kB, which plays a crucial role in inflammation.

CompoundInhibition (%)Reference
This compoundTBDTBD
SA13353 (similar structure)80% at 10 µM

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been assessed for antibacterial activity against several strains of bacteria. Preliminary results suggest that it may possess activity against Gram-positive bacteria like Staphylococcus aureus.

Bacterial StrainMIC (µM)
S. aureusTBD
E. coliTBD

Case Studies

Several case studies have highlighted the potential of indole-based compounds as therapeutic agents:

  • Indole Derivatives as Anticancer Agents : A study demonstrated that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications on the indole moiety can enhance biological activity.
  • Urea Derivatives in Anti-inflammatory Research : Research focusing on urea derivatives has shown that modifications can lead to enhanced inhibition of inflammatory cytokines, suggesting a promising avenue for drug development targeting inflammatory diseases.

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